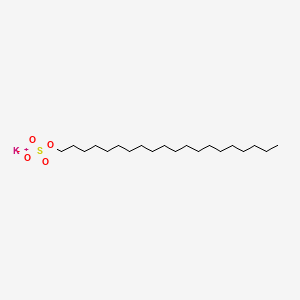

Potassium icosyl sulphate

Description

Contextualization of Alkyl Sulphates as a Class of Anionic Surface-Active Agents

Alkyl sulphates are a class of organic compounds featuring a sulphate group attached to an alkyl chain. essentialchemicalindustry.org When this chain is extended, typically containing 12 or more carbon atoms, they are known as long-chain alkyl sulphates. mst.dk These molecules are classified as anionic surface-active agents (surfactants) because they possess a negatively charged sulphate head group, which is hydrophilic (water-attracting), and a long, nonpolar hydrocarbon tail, which is lipophilic (oil-attracting). mst.dkontosight.ai This dual nature, termed amphiphilic, allows them to position themselves at the interface between different phases, like oil and water, and reduce surface tension. ontosight.ai

The fundamental action of these surfactants stems from their molecular orientation at an interface. The hydrophilic head orients towards the water-based phase, while the hydrophobic tail moves towards the non-aqueous phase. ontosight.ai This alignment disrupts the surface forces, enabling the mixing of substances that would typically repel each other, a key principle in forming emulsions and foams. In solution, above a certain concentration, these molecules self-assemble into spherical structures called micelles, where the hydrophobic tails form an inner core to encapsulate nonpolar substances, effectively dissolving them in the aqueous medium. essentialchemicalindustry.org This micellar action is central to their function as detergents and emulsifying agents. essentialchemicalindustry.orgontosight.ai

Historical Trajectories and Evolution of Research on Long-Chain Sulphate Compounds

The scientific and commercial journey of alkyl sulphates began in the early 20th century, spurred by the search for cleaning agents superior to traditional soaps. Soaps, which are salts of fatty acids, form insoluble scum in hard water, reducing their effectiveness. The first synthetic detergents to overcome this issue were based on sulphated fatty alcohols. wikipedia.org Research accelerated significantly around World War II, leading to a diverse array of synthetic surfactants tailored for specific properties.

Initial research focused on the relationship between the alkyl chain length and surfactant efficacy, examining properties like surface tension reduction and cleaning power. epfl.ch It was found that increasing the chain length generally enhances surface activity. epfl.chgoogle.com The advent of advanced analytical tools has since allowed for more detailed investigations into the molecular behavior of these compounds. nih.gov Contemporary research has broadened to explore the use of long-chain alkyl sulphates in specialized areas such as materials science and nanotechnology, where their capacity for self-assembly is utilized to construct novel molecular architectures. researchgate.netsigmaaldrich.com

Significance of Potassium Icosyl Sulphate within Advanced Chemical Research Endeavors

This compound, with its defining 20-carbon alkyl chain (an icosyl group), stands out within the long-chain alkyl sulphate family. ontosight.ai Its significance in advanced chemical research is tied to its exceptionally long hydrophobic chain, which results in distinct physicochemical behaviors compared to its shorter-chain counterparts. h5mag.com The extended icosyl chain leads to a very low critical micelle concentration (CMC) and promotes strong self-assembly, making it an excellent model compound for fundamental studies of surfactant thermodynamics and aggregation. epfl.chnih.gov

In the field of materials science, the ordered structures formed by this compound, such as bilayers and vesicles, are of great interest. researchgate.net These self-assembled structures can act as templates for creating nanomaterials or as simplified models for biological membranes. The precise and well-defined structure of this compound allows researchers to systematically probe how variations in chain length affect the properties of these assemblies, aiding in the design of new functional materials. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary goal of academic research into this compound is to understand the structure-property relationships that dictate its behavior. A key objective is the characterization of its thermodynamic properties, such as its solubility, Krafft point (the temperature at which surfactant solubility equals its CMC), and aggregation patterns. nih.gov Researchers aim to create detailed phase diagrams that map the various self-assembled structures it forms under different conditions.

Another significant area of inquiry is its potential in specialized applications. This includes its function as a stabilizer for emulsions, a templating agent for porous materials, or as a component in advanced delivery systems. ontosight.ai The objective is to leverage the unique properties conferred by the 20-carbon chain for enhanced performance. Furthermore, comparative studies with other long-chain alkyl sulphates are crucial for developing a comprehensive model of how alkyl chain length determines surfactant functionality. epfl.chacs.org

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | Potassium icosyl sulfate (B86663) | nih.gov |

| Synonyms | Potassium eicosyl sulfate, 1-Eicosanol, hydrogen sulfate, potassium salt | ontosight.ainih.gov |

| Molecular Formula | C₂₀H₄₁KO₄S | nih.gov |

| CAS Number | 71317-60-7 | nih.gov |

| Appearance | Typically a white solid at room temperature | ontosight.ai |

| Nature | Anionic Surfactant | ontosight.ai |

Properties

CAS No. |

71317-60-7 |

|---|---|

Molecular Formula |

C20H41KO4S |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

potassium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

OZONAYCRJSIEKL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for Potassium Icosyl Sulphate

Methodologies for Icosanol Precursor Synthesis and Purification

The foundation of potassium icosyl sulphate synthesis lies in the efficient production and purification of high-purity 1-icosanol (also known as arachidyl alcohol).

Eicosan-1-ol Chemical Synthesis Routes

Two primary chemical synthesis routes are prominently utilized for the production of 1-icosanol: the Ziegler-Natta process and the hydrogenation of fatty acids.

The Ziegler-Natta process is a well-established industrial method for producing linear primary alcohols with an even number of carbon atoms from ethylene. wikipedia.org The synthesis involves the oligomerization of ethylene using a trialkylaluminium catalyst, such as triethylaluminium. wikipedia.orgchemcess.com This "growth reaction" results in the formation of long-chain trialkylaluminium compounds. chemcess.com Subsequent oxidation of these organoaluminium intermediates with air yields aluminium alkoxides, which are then hydrolyzed to produce a mixture of long-chain alcohols and aluminium hydroxide. wikipedia.org The distribution of alcohol chain lengths can be controlled by reaction conditions, allowing for the targeted synthesis of fractions rich in 1-icosanol. google.com

Hydrogenation of arachidic acid presents an alternative pathway. Arachidic acid (icosanoic acid), which can be sourced from peanut oil, is catalytically hydrogenated to yield 1-icosanol. rsc.org This process typically employs heterogeneous catalysts, such as Rh-Sn-B/Al2O3, under high pressure and temperature to reduce the carboxylic acid functional group to a primary alcohol. rsc.orgresearchgate.net

Purity Assessment Techniques for Long-Chain Alcohols

Ensuring the purity of the 1-icosanol precursor is critical for the successful synthesis of this compound. Several analytical techniques are employed to assess the purity of long-chain alcohols.

Recrystallization is a fundamental purification technique for solid organic compounds like 1-icosanol. mnstate.eduresearchgate.netmt.com This method involves dissolving the impure alcohol in a suitable hot solvent and allowing it to cool slowly. researchgate.nettifr.res.in As the solution cools, the solubility of the 1-icosanol decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mnstate.edutifr.res.in The choice of solvent is crucial for effective purification. mnstate.edu

Gas Chromatography (GC) is a powerful analytical tool for separating and quantifying the components of a volatile mixture. For long-chain alcohols, GC analysis often involves derivatization to increase volatility and improve peak shape. gerli.com A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the alcohol to its trimethylsilyl ether. gerli.com The purity of 1-icosanol can be determined by the relative peak area of the desired compound compared to any impurities.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., Rtx-WAX) fmach.it |

| Injector Temperature | 250 °C fmach.it |

| Oven Temperature Program | Initial 40 °C, ramp at 2 °C/min to 240 °C, hold for 10 min fmach.it |

| Carrier Gas | Helium fmach.it |

| Detector | Flame Ionization Detector (FID) russianlawjournal.org |

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of long-chain alcohols, particularly for non-volatile or thermally labile compounds. nih.gov Reversed-phase HPLC with a C18 column is commonly employed. nih.gov Detection can be achieved using a refractive index detector (RID) or by derivatizing the alcohol with a UV-active or fluorescent tag to enable detection by a UV or fluorescence detector. gerli.comnih.gov

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column nih.gov |

| Mobile Phase | Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 26 °C nih.gov |

| Detector | Refractive Index Detector (RID) nih.gov |

Sulphation Reactions for the Formation of Icosyl Hydrogen Sulphate Intermediates

The introduction of the sulphate group onto the 1-icosanol molecule is achieved through a sulphation reaction, which can be carried out directly or indirectly.

Direct Sulphation Protocols and Reagent Systems

Direct sulphation involves the reaction of 1-icosanol with a strong sulphating agent such as sulfur trioxide. google.comgoogle.com The reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation of the product. google.com The sulfur trioxide can be used in its liquid or gaseous form, often diluted with an inert gas like nitrogen or air to moderate its reactivity. google.comcabb-chemicals.com The reaction of 1-icosanol with sulfur trioxide leads to the formation of icosyl hydrogen sulphate.

Indirect Sulphation via Sulphating Agents

Indirect sulphation methods employ complexes of sulfur trioxide with Lewis bases, which are generally milder and more selective than free sulfur trioxide. nih.govnih.gov A widely used reagent is the sulfur trioxide-pyridine complex (C5H5N·SO3). wikipedia.org This complex is a stable, easy-to-handle solid that reacts with alcohols in an organic solvent to form the corresponding alkyl hydrogen sulphate. wikipedia.orgbham.ac.uk The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the complex, displacing the pyridine. wikipedia.org

Neutralization and Salt Formation Processes to Yield this compound

The final step in the synthesis is the neutralization of the icosyl hydrogen sulphate intermediate to form the stable potassium salt. Icosyl hydrogen sulphate is an acidic and unstable compound that is typically not isolated. nih.govnih.gov

The neutralization is achieved by reacting the icosyl hydrogen sulphate with a potassium base, most commonly potassium hydroxide (KOH). wyzant.comquora.comyoutube.com This acid-base reaction is a neutralization reaction that yields this compound and water. wyzant.comyoutube.comyoutube.com The reaction is typically carried out in an aqueous or aqueous-alcoholic solution. The resulting this compound can then be isolated by precipitation or by removal of the solvent.

C₂₀H₄₁OSO₃H + KOH → C₂₀H₄₁OSO₃K + H₂O wyzant.combrainly.com

Optimization of Counter-Ion Exchange for Potassium Integration

The synthesis of this compound often begins with the creation of an intermediate salt, such as sodium or ammonium (B1175870) icosyl sulphate, due to the common use of sodium hydroxide or ammonia for neutralization after the initial sulphation of 1-icosanol. epa.gov The subsequent step of exchanging the sodium or ammonium ion for a potassium ion is critical for producing the final product. Several methods can be employed to achieve this counter-ion exchange, with ion-exchange chromatography and chemical precipitation (metathesis) being the most prominent.

Ion-Exchange Chromatography: This technique provides a high-purity route for potassium ion integration. The process involves passing an aqueous solution of sodium or ammonium icosyl sulphate through a column packed with a strong acid cation-exchange resin that has been pre-loaded with potassium ions.

The fundamental exchange reaction can be represented as: Resin-K⁺ + C₂₀H₄₁OSO₃⁻Na⁺ → Resin-Na⁺ + C₂₀H₄₁OSO₃⁻K⁺

Optimization of this process hinges on several factors:

Resin Selection: Strong acid cation-exchange resins are typically used for their effectiveness across a wide pH range.

Flow Rate: A slower flow rate allows for sufficient residence time, maximizing the exchange efficiency.

Concentration: The concentration of the incoming alkyl sulphate solution must be carefully controlled. High concentrations can lead to micelle formation, which may interfere with efficient ion exchange, while overly dilute solutions reduce process throughput. Salt concentrations should generally be kept below 0.1M to ensure functional groups are properly ionized.

Regeneration: The resin must be periodically regenerated with a concentrated solution of a potassium salt, such as potassium chloride (KCl), to replace the captured sodium ions with potassium ions, preparing it for subsequent cycles.

A specialized technique known as ion-exchange isothermal supersaturation (IXISS) has been shown to be effective for producing potassium sulphate from potassium chloride and sodium sulphate. acs.orgacs.org This method creates a supersaturated solution of the target salt as it exits the column, which then crystallizes spontaneously, offering a highly efficient, wasteless, and ecologically clean process. acs.orgacs.org

Chemical Precipitation (Metathesis): An alternative approach is a double displacement reaction. This involves adding a soluble potassium salt to a solution of another icosyl sulphate salt. The selection of the potassium salt is crucial; it must be chosen so that one of the resulting byproducts is insoluble and precipitates out, driving the reaction to completion. For instance, reacting a solution of icosyl sulphate with a specific potassium salt could precipitate an insoluble sodium or ammonium salt, leaving the desired this compound in the solution. The efficiency of this method depends heavily on the relative solubilities of the salts involved.

Crystallization and Isolation Techniques for High-Purity Salt Production

Following the synthesis or counter-ion exchange, a solution containing this compound must be processed to isolate the compound in a solid, high-purity form. Crystallization is the primary method for achieving this.

Cooling Crystallization: This is a common technique for compounds whose solubility decreases significantly with temperature. A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled. As the solution cools, it becomes supersaturated, and the this compound crystallizes out. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more ordered, and purer crystals.

Evaporation Crystallization: If the compound's solubility is not strongly dependent on temperature, slow evaporation of the solvent can be used to increase the concentration of the solute until it exceeds its solubility limit and begins to crystallize. This method is often performed at a constant temperature. For industrial-scale production, this can be achieved through vacuum evaporation, which lowers the boiling point of the solvent and allows for energy-efficient water removal.

For all crystallization methods, the final steps involve:

Filtration: The solid crystals are separated from the mother liquor (the remaining solution).

Washing: The crystals are washed with a small amount of cold solvent or a suitable anti-solvent to remove any remaining impurities from the mother liquor that may have adhered to the crystal surfaces.

Drying: The purified crystals are dried to remove any residual solvent, often under vacuum to ensure complete removal without requiring high temperatures that could degrade the compound.

The quality of the final product is often assessed by measuring its purity and dissolution rate in water. rsc.org

Semisynthetic Approaches to Long-Chain Alkyl Sulphate Derivatives

Long-chain alkyl sulphates like this compound can be chemically modified to enhance or alter their physicochemical properties, such as water solubility and surface activity. One of the most effective semisynthetic strategies is alkoxylation, particularly ethoxylation.

Ethoxylation involves the insertion of one or more oxyethylene (–O–CH₂–CH₂–) groups between the long alkyl chain and the sulphate head group. This modification is known to significantly depress the Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration), thereby improving the solubility of long-chain surfactants in water at lower temperatures. rsc.orgchemistryworld.com

The general structure of an ethoxylated alkyl sulphate is: CH₃(CH₂)₁₉–(OCH₂CH₂)n–OSO₃⁻K⁺

This structural modification introduces flexibility via the polyoxyethylene chain, which disrupts the crystalline packing of the surfactant molecules and enhances their interaction with water. By carefully controlling the degree of ethoxylation (the value of 'n'), properties such as foaming, detergency, and emulsification can be fine-tuned for specific applications. Scientists have designed new classes of counterions based on alkoxylated derivatives of choline to prevent the precipitation of long-chain surfactants, highlighting the power of this approach. rsc.org

Comparative Analysis of Synthetic Yields and Process Efficiencies

Sulphation Stage: The sulphation of long-chain fatty alcohols is the cornerstone of the synthesis. The choice of sulphating agent is a primary determinant of yield and product quality. Common sulphating agents include sulfur trioxide (SO₃), oleum (fuming sulfuric acid), and chlorosulfonic acid.

| Sulphating Agent | Typical Yield (%) | Advantages | Disadvantages |

| Sulfur Trioxide (SO₃) | 95 - 99% | High reactivity, produces high-purity acid, minimal byproducts. | Highly reactive and requires specialized equipment (e.g., falling film reactor) for heat management. |

| Oleum (H₂SO₄/SO₃) | 85 - 95% | Lower cost, easier to handle than pure SO₃. | Can lead to charring and darker colored products; produces water, which can cause hydrolysis. |

| Chlorosulfonic Acid (ClSO₃H) | 90 - 98% | High reactivity, clean reaction. | Produces corrosive hydrogen chloride (HCl) gas as a byproduct, requiring special handling and disposal. |

| Sulfamic Acid (H₂NSO₃H) | < 60% | Mild reagent, selective for alcohol groups. | Poor yields and dark products for long-chain primary alcohols; more expensive. nih.gov |

This table presents representative data for the sulphation of long-chain alcohols, as specific yield data for 1-icosanol is not widely published. The values are illustrative of typical process efficiencies.

Neutralization and Purification Stage: The efficiency of this stage is largely a measure of product recovery.

Direct Neutralization: If potassium hydroxide is used directly after sulphation, the process is highly efficient, with yields approaching 100% for the conversion of the acid to the salt.

Ion Exchange: The efficiency of ion exchange is typically very high, often exceeding 95%, but is dependent on the optimization parameters discussed in section 2.3.1. Some product loss can occur during column loading, elution, and resin regeneration.

Crystallization and Isolation: Product recovery during crystallization depends on factors like the final temperature, the solubility of the sulphate in the mother liquor, and mechanical losses during filtration and washing. Well-optimized crystallization processes can achieve recovery yields of over 90-95%.

Advanced Analytical Methodologies for Characterization of Potassium Icosyl Sulphate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of molecules like potassium icosyl sulphate, providing detailed information about its functional groups, molecular architecture, and molecular weight. leeder-analytical.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the long alkyl chain and the sulfate (B86663) group.

The primary vibrations of interest include the stretching and bending of C-H bonds in the icosyl chain and the characteristic stretches of the S-O and S=O bonds in the sulfate moiety. The presence of a long alkyl chain is typically confirmed by strong C-H stretching vibrations. researchgate.netscirp.org The sulfate group gives rise to distinct, strong absorption bands. researchgate.net

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2955 | Asymmetric C-H stretching | -CH₃ | Strong |

| ~2920 | Asymmetric C-H stretching | -CH₂- | Strong |

| ~2850 | Symmetric C-H stretching | -CH₂- | Strong |

| ~1465 | C-H bending (scissoring) | -CH₂- | Medium |

| ~1215 - 1280 | Asymmetric S=O stretching | R-O-SO₃⁻ | Strong |

| ~1060 - 1080 | Symmetric S-O stretching | R-O-SO₃⁻ | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its molecular architecture. pitt.edu For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the structure of the icosyl chain and the position of the sulfate group.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the terminal methyl group, the methylene (B1212753) groups of the long alkyl chain, and the methylene group directly attached to the sulfate moiety. The chemical shift of the α-methylene protons (adjacent to the sulfate group) is significantly influenced by the electronegative sulfate group, causing a downfield shift compared to the other methylene groups. nih.gov

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Similar to ¹H NMR, the carbon atom bonded to the sulfate group (C1) will be shifted downfield. The signals for the numerous methylene carbons in the long chain will typically overlap, creating a dense region in the spectrum. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H₃C- (C20) | ~0.88 (t) | H₃C - (C20) | ~14.1 |

| -(CH₂)₁₇- | ~1.2-1.4 (m) | -(C H₂)₁₇- | ~22.7 - 31.9 |

| -CH₂-CH₂-O- (C2) | ~1.6-1.7 (m) | -C H₂-CH₂-O- (C2) | ~25.6 |

| -CH₂-O-SO₃⁻ (C1) | ~3.9-4.1 (t) | -C H₂-O-SO₃⁻ (C1) | ~68.0 |

Note: Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS). The multiplicity of signals is indicated as (t) for triplet and (m) for multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. core.ac.uk For a non-volatile and ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often in the negative ion mode to detect the icosyl sulfate anion. rsc.orgcaltech.edursc.org

The mass spectrum would be expected to show a prominent peak corresponding to the [M-K]⁻ ion (the icosyl sulfate anion). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that further confirm the structure. A common fragmentation pathway for alkyl sulfates is the cleavage of the C-O bond, leading to the formation of an HSO₄⁻ ion or related species. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Technique |

| [C₂₀H₄₁SO₄]⁻ | 377.27 | ESI-MS (Negative Mode) |

| [HSO₄]⁻ | 97.0 | MS/MS Fragmentation |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment and quantitative analysis of non-volatile compounds like this compound. ijpsonline.com Reversed-phase HPLC is commonly used for the separation of long-chain alkyl sulfates. chromatographyonline.comnih.gov

Table 4: Illustrative HPLC Method Parameters for the Analysis of Long-Chain Alkyl Sulfates

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with a buffer like ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. leeder-analytical.com In the context of this compound, GC is not suitable for the direct analysis of the salt itself due to its non-volatile nature. However, GC is the ideal method for the profiling of volatile organic impurities that may be present from the synthesis process. ijpsonline.com

Potential volatile impurities could include residual solvents used in the synthesis and purification steps. A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is commonly employed for the determination of residual solvents. The sample of this compound is dissolved in a suitable high-boiling point solvent and heated in a sealed vial. The volatile impurities partition into the headspace gas, which is then injected into the GC system. This technique allows for the sensitive detection and quantification of a wide range of volatile organic compounds. leeder-analytical.comresearchgate.net

Table 5: Typical Volatile Impurities Analyzed by GC in Surfactant Synthesis

| Impurity Class | Example Compounds |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ethers | Diethyl ether, Tetrahydrofuran |

| Hydrocarbons | Hexane, Toluene |

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Content

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution, including the presence of oligomers and residual polymers, in a this compound sample. creative-proteomics.comwarwick.ac.uk The method separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as polymers or higher-order oligomers, cannot penetrate the pores of the stationary phase packing material as effectively as smaller molecules. lcms.cz Consequently, they travel a shorter path and elute from the column faster. Smaller molecules, like the monomeric form of this compound, explore a larger volume of the pores, leading to a longer retention time.

In the analysis of this compound, GPC can quantify impurities or byproducts from the synthesis process, such as unreacted starting materials or low molecular weight oligomers. researchgate.net The presence and distribution of these species can significantly impact the surfactant's performance characteristics. The technique utilizes a series of columns packed with porous gel materials tailored for specific molecular weight ranges. warwick.ac.uklcms.cz A high-performance liquid chromatography (HPLC) system pumps a solvent, the mobile phase, through the columns. A detector, commonly a refractive index (RI) detector, measures the concentration of the eluting sample. acs.org

The molecular weight distribution of a sample is determined by comparing its elution profile to that of known molecular weight standards, often a series of polystyrenes or poly(ethylene oxides). acs.orgresearchgate.net Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a very narrow distribution of molecular sizes, signifying high purity, whereas a higher PDI value suggests a broader range of molecular species, including potential oligomers or polymers. researchgate.net

Table 1: Illustrative GPC Analysis Data for a this compound Sample This table presents hypothetical data to illustrate the results of a GPC analysis.

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 380 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 410 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | 1.08 | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). |

| Peak Molecular Weight (Mp) | 388 g/mol | The molecular weight of the most abundant species in the sample. |

| Oligomer Content (<1000 g/mol ) | < 2% | Percentage of species with a molecular weight significantly higher than the monomer but below the polymer threshold. |

Electroanalytical Methods in Sulphate Chemistry Research

Electroanalytical methods are a class of techniques that probe the properties of a chemical system by measuring potential, charge, or current. egyankosh.ac.in These methods are highly sensitive and can be applied to investigate the interfacial behavior, redox activity, and concentration of electroactive species like this compound. sci-hub.se While the sulphate headgroup itself is not typically redox-active under standard conditions, its adsorption and interaction with electrode surfaces can be studied using techniques such as cyclic voltammetry, amperometry, and impedance spectroscopy. ethernet.edu.et

Cyclic voltammetry (CV) is a powerful technique for studying the adsorption and desorption of surfactants at an electrode-solution interface. By sweeping the potential of a working electrode, changes in the current can reveal information about the formation of surfactant monolayers or multilayers. For long-chain alkyl sulphates, CV can be used to determine critical micelle concentration (CMC) and to understand the influence of the alkyl chain length on the surfactant's interaction with charged surfaces. nii.ac.jp

Electrochemical impedance spectroscopy (EIS) is another valuable tool. It measures the impedance of a system over a range of frequencies, allowing for the modeling of the electrochemical interface as an equivalent circuit. This can provide detailed information on processes such as charge transfer resistance and double-layer capacitance, which are affected by the adsorption of surfactant molecules like this compound.

The presence of the potassium counter-ion can also be probed electrochemically. Ion-selective electrodes (ISEs) designed for potassium can determine its activity in a solution of this compound. sci-hub.se Furthermore, electroanalytical techniques have been developed for the analysis of the sulphate ion itself, often involving potentiometric or conductometric measurements. scirp.orgnih.gov In research contexts, these methods could be adapted to study the stability and degradation of this compound under various electrochemical conditions. For instance, studies on molten lithium sulphate-potassium sulphate eutectics have utilized coulometric titration and chronopotentiometry to determine metal ion concentrations, showcasing the versatility of these techniques in sulphate-based systems. osti.gov

Advanced Diffraction Methods for Crystalline Structure Analysis

Advanced diffraction methods, particularly X-ray diffraction (XRD), are fundamental for elucidating the three-dimensional arrangement of atoms and molecules in the solid state. For an amphiphilic molecule like this compound, these techniques provide critical insights into its crystalline packing, lamellar spacing, and phase behavior. The long icosyl (C20) alkyl chain imparts significant van der Waals interactions, leading to ordered, often layered, structures. whiterose.ac.uk

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXD) are two complementary XRD techniques. SAXS probes larger-scale structures, on the order of nanometers to micrometers, and is ideal for determining the long-range order in self-assembled systems like surfactant lamellar phases. whiterose.ac.uk For this compound, SAXS would be used to measure the d-spacing of the bilayer, which includes the length of two extended alkyl chains and the solvated headgroups.

WAXD, on the other hand, provides information on shorter-range atomic ordering, such as the packing of the alkyl chains. whiterose.ac.uk The diffraction patterns in the WAXD region can reveal whether the alkyl tails are arranged in a hexagonal, orthorhombic, or other sub-cell packing, which relates to the rotational order and density of the chains.

The analysis of single crystals, if they can be grown, provides the most detailed structural information, including precise bond lengths, angles, and unit cell parameters. chalcogen.ro However, for many long-chain surfactants, which often form microcrystalline powders, powder X-ray diffraction (PXRD) is the more common method. scielo.br Modern computational methods can now be used to determine crystal structures from high-quality powder diffraction data. mdpi.comchemrxiv.org Studies on homologous series of n-alkyl sulphates have shown that the lamellar period increases uniformly with the length of the alkyl chain, a trend that this compound would be expected to follow. whiterose.ac.uk

Table 2: Representative Crystallographic Data for a Long-Chain Alkyl Sulphate This table presents hypothetical data for a compound similar to this compound to illustrate typical diffraction findings.

| Parameter | Value | Method | Significance |

| Crystal System | Monoclinic | Single-Crystal XRD | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Single-Crystal XRD | Defines the specific symmetry operations within the unit cell. mdpi.com |

| a (Å) | 5.65 | Single-Crystal XRD | Unit cell dimension. |

| b (Å) | 7.90 | Single-Crystal XRD | Unit cell dimension. |

| c (Å) | 55.20 | Single-Crystal XRD | Unit cell dimension, reflecting the bilayer length. |

| **β (°) ** | 91.5 | Single-Crystal XRD | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Lamellar d-spacing | 55.1 Å | SAXS | The repeat distance of the surfactant bilayers. whiterose.ac.uk |

| Alkyl Chain Packing | Orthorhombic Perpendicular | WAXD | Indicates a dense, ordered packing of the hydrocarbon tails. whiterose.ac.uk |

Theoretical and Computational Chemistry Investigations of Potassium Icosyl Sulphate

Quantum Mechanical Studies (DFT) on Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. researchgate.net These methods solve the Schrödinger equation to elucidate electronic structures, energies, and other fundamental properties that govern the behavior of chemical systems. researchgate.net

The long icosyl (C20) alkyl chain of potassium icosyl sulphate allows for a vast number of possible conformations. Determining the most energetically favorable conformations is crucial for understanding its chemical and physical properties. Conformational search engines, which utilize methods ranging from machine learning potentials to semi-empirical and force-field based approaches, are instrumental in exploring this extensive conformational space to identify global minima on the potential energy surface. nih.gov

For a molecule like this compound, the lowest energy conformation in the gas phase would likely involve the alkyl chain adopting a largely extended, all-trans arrangement to minimize steric hindrance. However, in solution, interactions with solvent molecules would significantly influence the preferred conformation. The energetic landscape would feature numerous local minima corresponding to various gauche and anti arrangements of the carbon-carbon bonds in the alkyl chain. The relative energies of these conformers determine the flexibility of the molecule.

Table 1: Hypothetical Relative Energies of Icosyl Sulphate Anion Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | All-trans (extended) | 0.00 |

| 2 | Single gauche defect | 0.5 - 0.8 |

| 3 | Multiple gauche defects | > 1.0 |

| 4 | Hairpin-like fold | Variable, depends on solvent |

Note: This table is illustrative and based on general principles of alkane conformational analysis. Actual values would require specific DFT calculations.

The distribution of electronic charge within the this compound molecule is highly polarized due to the presence of the ionic sulphate group and the nonpolar alkyl chain. DFT calculations can provide a detailed picture of this charge distribution. The potassium ion (K+) will exist as a distinct cation, while the negative charge on the icosyl sulphate anion will be localized primarily on the oxygen atoms of the sulphate headgroup.

Molecular electrostatic potential (MEP) maps are a powerful tool for visualizing this charge distribution. libretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule. libretexts.org For the icosyl sulphate anion, the MEP would show a region of high negative potential (typically colored red) concentrated around the sulphate group, indicating its nucleophilic character and ability to interact with cations. libretexts.org Conversely, the long alkyl tail would be characterized by a neutral or slightly positive potential (blue/green), reflecting its hydrophobic and nonpolar nature.

The electrostatic potential is fundamental to understanding intermolecular interactions, as it governs how the molecule will interact with other molecules, including solvent, other ions, and surfaces. nih.gov

Sulphation: The formation of an alkyl sulphate typically involves the reaction of an alcohol (icosyl alcohol) with a sulphating agent (e.g., sulfur trioxide or a derivative). DFT calculations could be used to model the reaction pathway, identifying the transition state structures and calculating the activation energy barriers. The mechanism would likely involve the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulphating agent.

Hydrolysis: The hydrolysis of this compound, the reverse reaction, would involve the cleavage of the C-O-S ester linkage. This process is generally slow for alkyl sulfates in neutral water but can be catalyzed by acid or base. DFT could model the approach of a water molecule (or hydronium/hydroxide ion) to the sulphate group, the formation of a pentacoordinate sulfur intermediate, and the subsequent departure of the icosanol leaving group. The calculated energy profile would reveal the rate-determining step of the hydrolysis reaction. Computational studies on similar sulfate (B86663) esters provide a framework for these predictions.

Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) Simulations

While DFT is excellent for understanding the properties of single molecules, Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are coarse-grained simulation techniques used to study the behavior of large ensembles of molecules over time. uc.edu These methods are particularly well-suited for investigating the self-assembly and aggregation phenomena characteristic of surfactants like this compound. dur.ac.uk

This compound, as an amphiphilic molecule, exhibits a strong tendency to self-assemble in aqueous solutions to minimize the unfavorable interactions between its hydrophobic alkyl tail and water. This self-assembly is driven by a complex interplay of intermolecular forces, including:

Hydrophobic Interactions: The primary driving force for aggregation, arising from the tendency of the nonpolar icosyl chains to minimize their contact with water.

Electrostatic Interactions: Repulsive forces between the negatively charged sulphate headgroups, which oppose aggregation, and attractive forces between the sulphate groups and potassium counterions.

Van der Waals Forces: Attractive forces between the alkyl chains that stabilize the core of the aggregates. researchgate.net

MD and DPD simulations can model these interactions to predict the formation of various self-assembled structures, such as micelles, bilayers, and vesicles. dur.ac.ukrsc.org In DPD, clusters of atoms are represented as single particles, which allows for the simulation of larger systems and longer timescales relevant to mesophase formation. uc.edudur.ac.uk The parameters for these coarse-grained models can be derived from more detailed atomistic simulations or experimental data. rsc.orgnih.gov

The aggregation behavior of this compound is highly sensitive to environmental conditions. MD and DPD simulations are powerful tools for systematically investigating these effects.

Temperature: Increasing the temperature generally increases the kinetic energy of the surfactant molecules, which can affect the size and shape of the aggregates. For some ionic surfactants, a lower critical solution temperature (LCST) behavior is observed, where aggregation is enhanced at higher temperatures. researchgate.net

Ionic Strength: The addition of salt (e.g., KCl) to the solution screens the electrostatic repulsion between the sulphate headgroups. nih.gov This allows the surfactant molecules to pack more closely, leading to a decrease in the critical micelle concentration (CMC) and potentially a transition from spherical to rod-like or other aggregate shapes. rsc.org MD simulations of mixed KCl and K2SO4 solutions have shown how changes in ionic composition affect the hydration and interaction of ions, which would similarly influence surfactant aggregation. nih.govmdpi.com Studies on similar systems have demonstrated that the specific identity of the ions (the Hofmeister effect) can also play a significant role in modulating these interactions. researchgate.netflinders.edu.auresearchgate.net

Table 2: Predicted Effects of Environmental Conditions on this compound Aggregation

| Condition | Change | Predicted Effect on Aggregation | Rationale |

| Temperature | Increase | May increase or decrease aggregation depending on the system; potential for LCST behavior. researchgate.net | Affects molecular motion and solubility. |

| Ionic Strength | Increase | Promotes aggregation, lowers CMC, may induce shape transitions. rsc.org | Shields electrostatic repulsion between headgroups. nih.gov |

Statistical Mechanics and Thermodynamic Modeling of Solution Behavior

The behavior of ionic surfactants like this compound in solution is governed by a delicate interplay of forces, including the hydrophobic effect driving the long icosyl tails away from water and the electrostatic interactions between the charged sulphate headgroups and their counter-ions. Statistical mechanics and thermodynamic modeling provide a theoretical framework to understand and predict these complex phenomena, such as the formation of micelles and adsorption at interfaces. dtu.dk These models treat the self-assembly of surfactant molecules not as a simple chemical reaction but as a phase transition or an association-dissociation equilibrium, governed by fundamental thermodynamic principles. umcs.pl

Prediction of Critical Micelle Concentration (CMC) and Aggregation Numbers

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which molecules begin to self-assemble into aggregates known as micelles. wikipedia.org The aggregation number (Nagg) is the average number of surfactant molecules within a single micelle. dtu.dk Predicting these values is a key goal of computational chemistry as it allows for the design of surfactants with specific properties.

Several computational strategies exist for predicting the CMC of ionic surfactants:

Quantitative Structure-Property Relationship (QSPR) Models: These models establish a statistical correlation between the molecular structure of a surfactant and its CMC. nih.govdtu.dk Descriptors that quantify the size of the hydrophobic part (e.g., volume, surface area, or carbon number) and the nature of the hydrophilic headgroup are used to build regression models. nih.govfirp-ula.org For anionic surfactants like alkyl sulfates, the CMC is primarily dependent on the size of the hydrophobic domain. nih.gov The general trend is that the logarithm of the CMC decreases linearly with an increase in the number of carbon atoms in the alkyl chain due to the enhanced hydrophobic effect. wikipedia.org

Group Contribution (GC) and Thermodynamic Models: Methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can predict phase equilibria and, by extension, the CMC. dtu.dktsijournals.com These models approximate the micellar phase as a separate liquid phase and calculate the activity coefficients of the surfactant molecules. tsijournals.com While powerful, standard UNIFAC has limitations in handling the charged groups of ionic surfactants without specific parameterization. dtu.dktsijournals.com

Molecular Dynamics (MD) Simulations: Coarse-grained (CG-MD) and all-atom MD simulations can model the self-assembly process directly. By simulating a system with a random distribution of surfactant molecules, one can observe the spontaneous formation of micelles and determine the CMC, aggregation numbers, and even the shape of the aggregates. scielo.brfrontiersin.org

For this compound, with its long C20 alkyl chain, the CMC is expected to be very low. The table below provides illustrative CMC values for potassium alkyl sulfates with varying chain lengths to demonstrate the established trend. The value for potassium icosyl (C20) sulphate is an extrapolation based on this trend.

| Compound Name | Alkyl Chain Length | Estimated CMC (mol/L) at 25°C |

|---|---|---|

| Potassium decyl sulphate | 10 | 2.5 x 10-2 |

| Potassium lauryl sulphate (KDS) | 12 | 8.0 x 10-3 |

| Potassium myristyl sulphate | 14 | 2.0 x 10-3 |

| Potassium cetyl sulphate | 16 | 5.0 x 10-4 |

| Potassium stearyl sulphate | 18 | 1.2 x 10-4 |

| This compound | 20 | ~3.0 x 10-5 |

This table presents typical and extrapolated data to illustrate the relationship between alkyl chain length and CMC for potassium alkyl sulfates. Actual experimental values may vary.

Similarly, the aggregation number (Nagg) is influenced by the balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the headgroups. For long-chain surfactants, Nagg tends to be large, often resulting in non-spherical (e.g., cylindrical or rod-like) micelles. scielo.br

Adsorption and Micellization Free Energy Calculations

The spontaneity of the micellization and adsorption processes is determined by the change in the standard Gibbs free energy (ΔG°). A negative value indicates a spontaneous process. scispace.com The total free energy change can be broken down into enthalpic (ΔH°) and entropic (ΔS°) contributions.

Gibbs Free Energy of Micellization (ΔG°m): For ionic surfactants, the standard Gibbs free energy of micellization can be calculated from the CMC using equations derived from thermodynamic models. researchgate.net A common approximation for ionic surfactants is given by:

ΔG°m ≈ (2 - β) * RT * ln(XCMC)

Gibbs Free Energy of Adsorption (ΔG°ads): Before micelles form in the bulk solution, surfactant molecules adsorb at interfaces, such as the air-water interface. The standard free energy of adsorption (ΔG°ads) quantifies the energy change for this process. It can be calculated from surface tension measurements and adsorption isotherm models, like the Langmuir model. researchgate.net Typically, for a given surfactant, the adsorption process is more spontaneous than micellization (i.e., ΔG°ads is more negative than ΔG°m), indicating that the interface becomes saturated with monomers before micellization begins. researchgate.net Computational methods, such as biased replica-exchange molecular dynamics, can be used to calculate the adsorption free energy by determining the probability of a solute being at a particular distance from a surface. nih.gov

The table below shows illustrative thermodynamic parameters for the micellization of potassium alkyl sulfates. The values for this compound are estimated based on trends observed in homologous series.

| Alkyl Chain Length | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | -TΔS°m (kJ/mol) |

|---|---|---|---|

| 12 | -35.1 | -1.5 | -33.6 |

| 14 | -40.8 | -3.0 | -37.8 |

| 16 | -46.5 | -4.5 | -42.0 |

| 20 | ~ -57.9 | ~ -7.5 | ~ -50.4 |

This table provides estimated thermodynamic parameters at 25°C to illustrate trends. The primary driving force for micellization is the large, positive entropy change.

Structure-Property Relationship Predictions from Computational Data

Computational chemistry is a powerful tool for establishing relationships between the molecular structure of a surfactant and its macroscopic properties. For this compound, key structural features influencing its behavior are the very long (C20) hydrophobic alkyl chain and the nature of the potassium (K⁺) counter-ion.

Influence of the Icosyl (C20) Chain: The long icosyl chain results in a very strong hydrophobic effect. Computational models predict that this leads to:

A very low CMC: As demonstrated in section 4.3.1, the addition of each -CH₂- group to the alkyl chain typically lowers the CMC by a factor of about two for the potassium salt. This strong hydrophobicity means that very few molecules are needed to saturate the solution and initiate aggregation.

High Adsorption Efficiency: The strong drive to remove the C20 chain from water makes this compound a highly efficient surface-active agent, meaning it lowers surface tension effectively at very low concentrations.

Formation of Non-Spherical Micelles: The large volume of the hydrophobic core required to accommodate numerous C20 chains favors the formation of elongated, cylindrical, or worm-like micelles rather than simple spherical ones, a phenomenon that can be predicted and visualized using molecular dynamics simulations. scielo.br

Influence of the Potassium (K⁺) Counter-ion: The identity of the counter-ion is crucial for ionic surfactants. The interaction between the counter-ion and the charged headgroup affects the repulsion between headgroups in a micelle, thereby influencing the CMC, aggregation number, and micelle shape. The Hofmeister series often describes the general effects of ions on macromolecules in solution. mdpi.com

Computational and experimental studies on eicosyl sulfate (ESO4) monolayers, which serve as a model for the micelle surface, have provided specific insights into cation binding. mdpi.com These studies have shown that the equilibrium dissociation constant for K⁺ binding to the sulfate interface is significantly lower than for lithium (Li⁺) or sodium (Na⁺). This indicates a stronger binding affinity of potassium ions to the eicosyl sulfate headgroup. mdpi.com Molecular simulations suggest that at lower surface charge densities, cations like K⁺ form solvent-shared ion pairs with the sulfate headgroup. As the charge density increases, smaller ions may form direct contact ion pairs, but the stronger, more specific interaction of potassium influences the interfacial structure. This preference for K⁺ binding can be attributed to a combination of ion size, hydration energy, and polarizability. This stronger binding neutralizes the headgroup charge more effectively, reducing electrostatic repulsion and promoting the formation of larger, more stable aggregates compared to its sodium or lithium counterparts.

Interfacial and Colloidal Science Perspectives on Potassium Icosyl Sulphate Behavior

Surface Tension and Interfacial Tension Reduction Mechanisms

As an amphiphilic molecule, potassium icosyl sulphate possesses a hydrophilic sulphate head group and a long, 20-carbon hydrophobic tail (icosyl group). This structure drives it to accumulate at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable contact between its hydrophobic tail and water molecules. This accumulation disrupts the cohesive energy at the interface, leading to a reduction in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). google.commdpi.com The effectiveness of a surfactant in reducing surface tension is a primary indicator of its efficiency. aip.org The use of surfactants is a well-established method to lower the interfacial tension between water and oil, facilitating their miscibility. google.com

The relationship between the concentration of this compound in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. Common models include the Langmuir, Freundlich, and Temkin isotherms. spu.edu.iq For instance, the Langmuir model assumes a monolayer of surfactant molecules forms at the interface, while the Freundlich model can describe multilayer adsorption.

The Gibbs adsorption isotherm is a fundamental equation used to relate the change in surface tension to the concentration of the surfactant in the bulk phase. wikipedia.org It allows for the calculation of the surface excess concentration (Γ), which is the measure of how much more of the surfactant is present at the interface compared to the bulk solution. wikipedia.org

The Gibbs adsorption equation is given by: Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration (mol/m²)

R is the ideal gas constant

T is the absolute temperature (K)

γ is the surface tension (N/m)

C is the surfactant concentration in the bulk solution

By plotting the surface tension (γ) against the natural logarithm of the bulk concentration (lnC), the surface excess can be determined from the slope of the resulting curve before the critical micelle concentration (CMC) is reached. researchgate.net

Table 1: Illustrative Data for Surface Tension vs. Concentration of an Anionic Surfactant

This interactive table demonstrates the typical relationship between surfactant concentration and surface tension, which is used to calculate surface excess.

| Concentration (mol/L) | ln(Concentration) | Surface Tension (mN/m) |

| 0.0001 | -9.21 | 65 |

| 0.0005 | -7.60 | 55 |

| 0.0010 | -6.91 | 48 |

| 0.0020 | -6.21 | 42 |

| 0.0040 | -5.52 | 37 |

| 0.0080 | -4.83 | 35 |

| 0.0100 | -4.61 | 35 |

Note: The data in this table is representative of a typical long-chain alkyl sulphate surfactant and is for illustrative purposes only.

The interfacial activity of this compound is a direct consequence of its molecular architecture. mdpi.com

Hydrophobic Chain (Icosyl Group): The long 20-carbon chain provides a strong driving force for the molecule to leave the aqueous phase and adsorb at interfaces. A longer alkyl chain generally leads to greater surface activity and a lower critical micelle concentration (CMC).

Hydrophilic Head (Sulphate Group): The negatively charged sulphate group provides water solubility and influences the packing of the molecules at the interface. The electrostatic repulsion between the charged head groups opposes the close packing of the surfactant molecules, which can be modulated by the presence of electrolytes in the solution. aip.org Studies on eicosyl sulfate (B86663) have shown that the binding affinity of cations to the sulfate head group can influence interfacial properties. aip.org

Micellar Architecture and Phase Behavior in Aqueous and Non-Aqueous Systems

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the icosyl chains and water.

The shape and size of micelles formed by this compound depend on several factors, including its concentration, the temperature, and the ionic strength of the solution.

Spherical Micelles: At concentrations just above the CMC, surfactants with a large head group and a single alkyl tail, like this compound, typically form spherical micelles. In this arrangement, the hydrophobic tails form a core, and the hydrophilic sulphate heads form a shell that interfaces with the surrounding water.

Rod-like Micelles: As the surfactant concentration or the ionic strength of the solution increases, a transition from spherical to rod-like or cylindrical micelles can occur. The addition of salt (e.g., potassium chloride) shields the electrostatic repulsion between the negatively charged sulphate head groups, allowing the micelles to pack more closely and grow into elongated structures.

Table 2: Factors Influencing Micelle Morphology of Alkyl Sulphates

| Factor | Change | Effect on Micelle Shape | Rationale |

| Surfactant Concentration | Increase (well above CMC) | Sphere → Rod | Reduces the effective area per head group, favoring a cylindrical geometry. |

| Ionic Strength (Salt Conc.) | Increase | Sphere → Rod | Shields head group repulsion, allowing for closer packing and one-dimensional growth. researchgate.net |

| Temperature | Increase | Can favor sphere-to-rod transition | Affects both hydrophobic interactions and head group hydration. |

| Alkyl Chain Length | Increase | Favors rod-like micelles | Larger hydrophobic volume favors non-spherical shapes. |

The formation of micelles is a dynamic equilibrium process. Individual surfactant molecules (unimers) are constantly exchanging with those in the micelle. The kinetics of micellization involve two main relaxation processes: a fast process related to the exchange of unimers between existing micelles and the bulk solution, and a slower process related to the formation and dissolution of entire micelles. Isothermal titration calorimetry (ITC) can be used to study the energetics of such molecular interactions. researchgate.net

Interactions with Solid Surfaces and Particulate Matter

The adsorption of this compound onto solid surfaces is crucial for applications such as detergency, mineral flotation, and formulation of dispersions. The nature of the interaction depends heavily on the surface chemistry of the solid. diva-portal.org

Hydrophobic Surfaces: this compound readily adsorbs onto hydrophobic surfaces. The icosyl tail interacts favorably with the nonpolar surface via van der Waals forces, while the sulphate head group orients towards the aqueous phase. This process can render a hydrophobic surface more hydrophilic.

Positively Charged Surfaces: Adsorption onto positively charged surfaces is strongly favored due to electrostatic attraction between the anionic sulphate head group and the positive surface sites. At low concentrations, a monolayer may form. At higher concentrations, bilayer formation is possible, with the first layer attached by electrostatic forces and a second, inverted layer attached by hydrophobic interactions between the alkyl tails.

Negatively Charged Surfaces: Adsorption on negatively charged surfaces (like silica (B1680970) or certain clays (B1170129) at neutral pH) is generally unfavorable due to electrostatic repulsion. However, adsorption can sometimes be induced in the presence of multivalent cations (like Ca²⁺) which can act as a bridge between the surface and the surfactant head groups.

Adsorption onto Inorganic and Organic Substrates

The adsorption of this compound from an aqueous solution onto a substrate is a thermodynamically driven process aimed at reducing the system's free energy. The primary driving force is the hydrophobic effect, which encourages the removal of the long hydrocarbon tail from the aqueous environment. The nature of the substrate—whether it is inorganic or organic, charged or neutral—plays a critical role in the mechanism and extent of adsorption.

Adsorption onto Inorganic Substrates:

The adsorption of ionic surfactants like this compound onto inorganic substrates is heavily influenced by the surface charge of the substrate and the electrolyte concentration of the solution. Many inorganic materials, such as silica and various metal oxides (e.g., alumina), possess a pH-dependent surface charge.

At a pH below the point of zero charge (PZC) of an inorganic oxide, the surface is typically positively charged, leading to strong electrostatic attraction with the anionic sulphate headgroups of the icosyl sulphate molecules. This electrostatic interaction, combined with the hydrophobic interactions between the adsorbed alkyl chains, facilitates the formation of surfactant aggregates, known as hemimicelles and admicelles, on the surface.

Conversely, if the surface is negatively charged (at a pH above the PZC), electrostatic repulsion would hinder the adsorption of the anionic surfactant. However, in the presence of multivalent cations, these can act as bridges, or specific interactions can overcome the initial repulsion, particularly for a surfactant with such a long hydrophobic chain.

A study by Judd et al. (2022) on the binding of alkali metal cations to eicosyl sulphate (ESO4) monolayers at an air/water interface provides insights into the specific role of the potassium counterion. uni-regensburg.de The research demonstrated that K+ ions have a significantly higher affinity for the sulphate headgroup interface compared to other alkali metals like Li+ and Na+. uni-regensburg.de This stronger binding affinity of potassium can influence the packing and structure of the adsorbed surfactant layer on a substrate. The study found that K+ exclusively formed solvent-shared ion pairs with the sulphate groups, in contrast to Li+, which could form contact ion pairs at higher surfactant densities. uni-regensburg.de This suggests that the nature of the counterion is a crucial factor in the fine structure of the adsorbed layer.

| Substrate Type | Predominant Interaction Mechanism with this compound | Expected Adsorption Behavior |

| Positively Charged Inorganic Oxides (e.g., Alumina below PZC) | Electrostatic attraction between anionic headgroup and positive surface; Hydrophobic interaction between alkyl chains. | Strong adsorption, formation of hemimicelles and admicelles. |

| Negatively Charged Inorganic Oxides (e.g., Silica above PZC) | Electrostatic repulsion is dominant; potential for cation bridging. | Weak adsorption, unless mediated by cations or other specific interactions. |

| Non-polar Organic Surfaces (e.g., Graphite) | Hydrophobic interaction between alkyl chain and surface. | Adsorption with alkyl tails oriented towards the surface. |

| Polar Organic Surfaces (e.g., Polymers with functional groups) | Combination of hydrophobic and specific interactions (e.g., hydrogen bonding). | Complex adsorption behavior dependent on surface chemistry. |

Adsorption onto Organic Substrates:

The adsorption of this compound onto organic substrates is primarily governed by hydrophobic interactions. For non-polar organic surfaces, the long C20 alkyl chain will readily adsorb onto the substrate to minimize its contact with water. The orientation of the adsorbed molecules will depend on the subsequent interactions of the headgroups.

On polymeric substrates, the nature of the polymer's functional groups becomes important. If the polymer has cationic sites, strong electrostatic interactions with the sulphate headgroup will anchor the surfactant. For non-ionic or anionic polymers, the adsorption will be driven by the hydrophobic effect, potentially leading to the formation of polymer-surfactant complexes that can alter the properties of both the surface and the solution. The long alkyl chain of icosyl sulphate would lead to a significant increase in the hydrophobicity of the surface upon adsorption.

Role in Stabilization of Dispersions and Emulsions

This compound, as a surfactant with a very long hydrophobic chain, is expected to be an effective stabilizer for both solid-in-liquid dispersions and liquid-in-liquid emulsions. Its ability to stabilize these systems stems from its adsorption at the particle-liquid or liquid-liquid interface, where it creates a protective barrier preventing the dispersed particles or droplets from aggregating.

Stabilization of Dispersions:

In a solid-in-liquid dispersion, such as inorganic particles in water, the adsorption of this compound onto the particle surfaces can provide stability through two primary mechanisms:

Electrostatic Stabilization: Upon adsorption, the anionic sulphate headgroups are oriented towards the aqueous phase, imparting a significant negative charge to the particles. This results in strong electrostatic repulsion between the particles, preventing them from coming close enough to flocculate due to van der Waals forces.

Steric Stabilization: The long, C20 alkyl chains form a dense adsorbed layer on the particle surface. This layer acts as a physical, steric barrier that prevents close approach of the particles. The entropic penalty of interpenetrating these long chains provides a strong repulsive force.

The very low critical micelle concentration (CMC) expected for a C20 alkyl sulphate means that it is highly surface-active and efficient at low concentrations. industrialchemicals.gov.auwikipedia.org This efficiency is crucial for industrial applications where minimizing additive concentration is often desirable.

Stabilization of Emulsions:

Emulsions are thermodynamically unstable mixtures of immiscible liquids, such as oil and water. rsc.org Surfactants like this compound are essential for both the formation and long-term stability of emulsions. fu-berlin.de

Emulsion Formation: During emulsification, a large amount of energy is used to create a vast interfacial area by breaking one liquid into fine droplets within the other. This compound facilitates this process by rapidly adsorbing to the newly formed interfaces and significantly lowering the interfacial tension between the oil and water phases.

Emulsion Stability: Once formed, the emulsion is stabilized against breakdown processes like coalescence and Ostwald ripening. The adsorbed layer of this compound at the oil-water interface forms a protective film. This film provides stability through the same electrostatic and steric repulsion mechanisms described for dispersions. The very long alkyl chain would create a robust steric barrier, making it particularly effective at preventing droplet coalescence. rsc.org

The type of emulsion formed (oil-in-water, O/W, or water-in-oil, W/O) is often predicted by the Bancroft rule, which states that the continuous phase will be the one in which the emulsifier is more soluble. Given its ionic headgroup, this compound is significantly more soluble in water than in oil, and would therefore be expected to be a highly effective stabilizer for O/W emulsions.

| Property | Consequence for Stabilization |

| Long (C20) Hydrophobic Chain | Strong adsorption at interfaces; provides a significant steric barrier. |

| Anionic Sulphate Headgroup | Imparts strong negative surface charge, leading to electrostatic repulsion. |

| Potassium (K+) Counterion | High binding affinity to the sulphate interface, influencing packing and stability. uni-regensburg.de |

| Low Critical Micelle Concentration (CMC) | High surface activity and efficiency at low concentrations. industrialchemicals.gov.auwikipedia.org |

Industrial and Advanced Material Applications of Potassium Icosyl Sulphate

Role as an Emulsifying and Dispersing Agent in Industrial Formulations

The primary function of potassium icosyl sulphate in industrial formulations is as an emulsifying and dispersing agent. ontosight.ai Its surfactant nature allows it to reduce the surface tension between immiscible liquids, such as oil and water, or between a liquid and a solid. pcc.eu

In emulsions , the this compound molecules position themselves at the oil-water interface, with the hydrophobic icosyl tail oriented towards the oil phase and the hydrophilic sulphate head towards the water phase. This creates a stable dispersion of one liquid within the other.

As a dispersing agent , it facilitates the uniform distribution of solid particles within a liquid medium, preventing them from agglomerating or settling. byk.com The surfactant molecules adsorb onto the surface of the particles, creating a stabilizing layer that can be based on electrostatic or steric repulsion, which keeps the particles separated and suspended. byk.com This property is valuable in industries such as textiles, leather, and paper manufacturing. ontosight.ai For example, in the dye industry, similar dispersing agents are used to ensure the even application of pigments. chinalignin.com

Table 1: Emulsifying and Dispersing Properties

| Property | Mechanism of Action | Relevant Industries |

| Emulsifier | Reduces interfacial tension between immiscible liquids, forming stable mixtures. pcc.eu | Cosmetics, Personal Care, Pharmaceuticals. ontosight.ai |

| Dispersing Agent | Adsorbs onto solid particles, preventing agglomeration through electrostatic or steric hindrance. byk.com | Textiles, Leather, Paper, Paints, Inks. ontosight.aibyk.com |

Application in Enhanced Oil Recovery (EOR) Methodologies

Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. encyclopedia.pub Chemical EOR often involves the injection of surfactants to improve the displacement of trapped oil. nih.govresearchgate.net

This compound, along with other long-chain alkyl sulphates, is a candidate for these applications. googleapis.comgoogleapis.com The fundamental principle behind its use in EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection water. encyclopedia.pub By lowering the IFT, the capillary forces that trap oil droplets within the porous rock of the reservoir are overcome, allowing the oil to be mobilized and swept towards the production wells. encyclopedia.pubnih.gov The long hydrophobic icosyl chain provides the necessary interaction with the hydrocarbon phase of the crude oil, while the sulphate head ensures its solubility and activity in the aqueous injection fluid.

Table 2: Role in Enhanced Oil Recovery

| Function | Mechanism | Desired Outcome |

| Surfactant | Reduces interfacial tension (IFT) between oil and water in the reservoir rock. encyclopedia.pub | Mobilization of residual oil trapped by capillary forces. nih.gov |

| Mobility Control (in combination with polymers) | Increases the viscosity of the injection fluid to ensure a more uniform sweep of the reservoir. nih.gov | Improved displacement and sweep efficiency, leading to higher oil recovery. researchgate.net |

Utilization in Polymerization Processes as an Initiator or Surfactant

In polymerization, particularly emulsion polymerization, surfactants play a critical role. pcc.eugantrade.com While potassium persulphate (KPS) is a well-known water-soluble initiator that generates free radicals to start the polymerization of monomers like acrylics and vinyls, specialchem.comcalibrechem.com the role of this compound is primarily that of a surfactant or emulsifier.

The process of emulsion polymerization involves dispersing a water-insoluble monomer in water. orientjchem.org Surfactants like this compound are essential for this process. pcc.eu Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. pcc.eu These micelles encapsulate the monomer droplets, creating nano-sized reactors where the polymerization, initiated by a compound like KPS, takes place. pcc.euorientjchem.org The surfactant also stabilizes the growing polymer particles, preventing them from coagulating and ensuring the stability of the final polymer dispersion, or latex. pcc.eu

Table 3: Function in Emulsion Polymerization

| Role | Function | Key Process |

| Surfactant / Emulsifier | Forms micelles that serve as loci for polymerization and stabilizes the resulting polymer particles. pcc.eu | Emulsion Polymerization. orientjchem.org |

| Distinction from Initiator | Acts as the reaction vessel (micelle), whereas an initiator like potassium persulphate starts the reaction. pcc.euspecialchem.com | Synthesis of latexes for paints, adhesives, and coatings. calibrechem.comorientjchem.org |

Functional Ingredient in Material Science for Surface Modification and Coating Technologies

The ability of this compound to act as a surface-active agent makes it a valuable ingredient for surface modification in material science. wiley-vch.de The adsorption of this surfactant onto a material's surface can fundamentally alter its properties, such as wettability, adhesion, and biocompatibility. nih.gov

For instance, treating a hydrophobic polymer surface with an aqueous solution of this compound can render it more hydrophilic. The hydrophobic icosyl tails would adsorb onto the polymer surface, leaving the polar sulphate heads exposed to the environment. This change in surface chemistry is crucial for applications where improved interaction with aqueous systems is required. nih.gov

In coating technologies, surfactants are integral to the formulation. They ensure that pigments and fillers are well-dispersed and that the coating wets and spreads evenly over the substrate. byk.com The use of a long-chain surfactant like this compound can also influence the final properties of the dried film, such as gloss and water resistance. gantrade.com

Table 4: Applications in Material Science

| Application | Mechanism | Resulting Property |

| Surface Modification | Adsorption of surfactant molecules onto a material's surface. wiley-vch.de | Altered wettability, improved biocompatibility, modified surface energy. nih.gov |

| Coating Technologies | Acts as a wetting and dispersing agent for pigments and fillers. byk.com | Uniform coating application, improved film properties (e.g., gloss). gantrade.com |

Integration into Specialized Chemical Synthesis as a Catalyst or Medium Component

This compound can be employed in specialized chemical synthesis, not typically as a catalyst itself, but as a component of the reaction medium that facilitates a catalytic process. google.com This is particularly relevant in phase-transfer catalysis or in reactions involving immiscible reactants.

A specific example is its use in the synthesis of organic polysulphides. google.com In this process, a mercaptan is reacted with elemental sulphur in the presence of a base catalyst. google.com this compound can be added as a surfactant to the aqueous reaction medium to help mix the reactants into a substantially single phase, thereby increasing the reaction rate and efficiency. google.com In this context, it functions as a phase-transfer agent, enabling the interaction of reactants that would otherwise be separated. While compounds like sodium hydrogen sulphate supported on silica (B1680970) can act as solid acid catalysts, nih.gov the role of this compound is to improve the reaction environment as a medium component.

Table 5: Role in Chemical Synthesis

| Role | Process | Example |

| Medium Component / Surfactant | Facilitates mixing of immiscible reactants in a catalytic system. google.com | Synthesis of organic polysulphides from mercaptans and elemental sulphur. google.com |

Contributions to Analytical Chemistry as a Disintegrating Agent